Diethylcarbamazine

Description

An anthelmintic used primarily as the citrate in the treatment of filariasis, particularly infestations with Wucheria bancrofti or Loa loa.

This compound is an Anthelmintic.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1950 and is indicated for helminthiasis and has 3 investigational indications.

See also: Albendazole (related); Mebendazole (related); Piperazine (related) ... View More ...

Structure

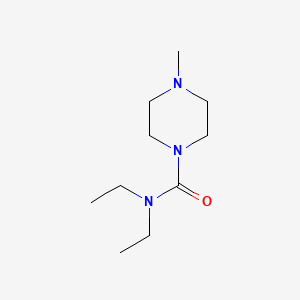

2D Structure

3D Structure

Propriétés

IUPAC Name |

N,N-diethyl-4-methylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKMWOKWVGPNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1642-54-2 (citrate (1:1)), 5348-97-0 (mono-hydrochloride) | |

| Record name | Diethylcarbamazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022928 | |

| Record name | Diethylcarbamazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diethylcarbamazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.36e+02 g/L | |

| Record name | Diethylcarbamazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diethylcarbamazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

90-89-1 | |

| Record name | Diethylcarbamazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylcarbamazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylcarbamazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Piperazinecarboxamide, N,N-diethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylcarbamazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylcarbamazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLCARBAMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V867Q8X3ZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethylcarbamazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150-155, 48 °C | |

| Record name | Diethylcarbamazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diethylcarbamazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Diethylcarbamazine (DEC) in Filariasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylcarbamazine (DEC), a piperazine derivative, has been a cornerstone in the treatment of lymphatic filariasis and other filarial diseases for over seven decades. Despite its long-standing use, the precise mechanism of action of DEC remains a subject of ongoing research, revealing a complex interplay between direct effects on the parasite and a significant modulation of the host's immune response. This technical guide provides a comprehensive overview of the current understanding of DEC's mechanism of action, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction

Filariasis, a debilitating parasitic disease, affects millions worldwide. This compound has been instrumental in mass drug administration (MDA) programs aimed at eliminating lymphatic filariasis.[1] Its efficacy is primarily directed against the microfilariae (mf), the larval stage of the filarial worms, but it also exhibits some activity against adult worms.[1][2] The rapid clearance of microfilariae from the bloodstream following DEC administration is a hallmark of its action, which is attributed to a combination of host-dependent and direct parasitic effects.

Host-Mediated Mechanisms of Action

A significant body of evidence suggests that DEC's primary mode of action is indirect, involving the sensitization of microfilariae to the host's innate and adaptive immune systems.[3] This sensitization is thought to occur through the disruption of the parasite's ability to evade immune surveillance.

Interference with Arachidonic Acid Metabolism

DEC is a known inhibitor of arachidonic acid metabolism in both the host and the parasite.[3][4][5] This inhibition disrupts the production of immunomodulatory eicosanoids, such as prostaglandins and leukotrienes, which the parasite may use to suppress the host immune response.

-

Cyclooxygenase (COX) Pathway: DEC inhibits the COX pathway, leading to a reduction in the synthesis of prostaglandins.[5][6] Specifically, it has been shown to target COX-1.[7]

-

Lipoxygenase (LOX) Pathway: DEC also interferes with the 5-lipoxygenase pathway, which is involved in the production of leukotrienes.[8]

This disruption of eicosanoid metabolism is believed to alter the surface of the microfilariae, making them more recognizable and susceptible to immune attack.[9]

Dependence on Host Inducible Nitric Oxide Synthase (iNOS)

The activity of DEC is critically dependent on the host's production of nitric oxide (NO) via inducible nitric oxide synthase (iNOS).[6] NO is a key signaling and effector molecule in the immune system. Studies have shown that in iNOS knockout mice, DEC is ineffective at clearing microfilariae, highlighting the essential role of this host pathway.[6]

Enhancement of Host Immune Responses

DEC has been observed to reverse the filarial antigen-specific T-cell hyporesponsiveness often seen in infected individuals. Treatment with DEC leads to increased lymphocyte proliferation in response to filarial antigens, suggesting a restoration of adaptive immune responses against the parasite.

Direct Effects on the Filarial Parasite

Recent research has unveiled direct, albeit transient, effects of DEC on the filarial parasite, which contribute to the rapid clearance of microfilariae.

Activation of Parasite TRP Channels

DEC acts as an agonist of Transient Receptor Potential (TRP) channels in the muscle cells of Brugia malayi.[10] Specifically, it activates TRP-2 (a TRPC-like channel) and, to a lesser extent, GON-2 and CED-11 (TRPM-like channels).[10]

This activation leads to an influx of Ca2+ into the muscle cells, causing a rapid, spastic paralysis of the microfilariae.[10][11] This paralysis is thought to facilitate their removal from the circulation by the host's reticuloendothelial system. The effect is temporary, with the parasites potentially recovering motility after a few hours.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of this compound.

Table 1: Efficacy of DEC in Microfilarial Clearance

| Treatment Regimen | Duration | Clearance Rate | Reference |

| Single dose DEC (6 mg/kg) | 24 months | 56% amicrofilaremic | [12] |

| Two annual doses DEC/ALB | 24 months | 75% amicrofilaremic | [12] |

| Single dose IVM/DEC/ALB | 24 months | 96% amicrofilaremic | [12] |

Table 2: In Vitro Effects of DEC on Parasite Motility and Ion Channels

| Parameter | Organism | Value | Reference |

| IC50 for motility inhibition (microfilariae) | Brugia malayi | 4.0 ± 0.6 µM | [4] |

| EC50 for inward current activation | Brugia malayi muscle | 39.1 ± 0.6 µM | [13] |

Table 3: Effect of DEC on Prostanoid Release from Endothelial Cells

| Prostanoid | Inhibition by 2.5 µM DEC | P-value | Reference |

| Prostacyclin | 78% | < 0.001 | [14] |

| Prostaglandin E2 | 57% | = 0.05 | [14] |

| Thromboxane B2 | 75% | < 0.05 | [14] |

Table 4: Changes in Plasma Cytokine and Inflammatory Mediator Levels in Microfilaremic Patients Post-DEC Treatment

| Mediator | Change | Time to Peak | Reference |

| Interleukin-6 (IL-6) | Significant increase | 24 hours | [15] |

| Soluble TNF Receptor 75 (sTNF-R75) | Significant increase | 32 hours | [15] |

| LPS-Binding Protein (LBP) | Significant increase | 32 hours | [15] |

| Prostaglandin E2 (PGE2) | Significant reduction | 12 hours | [16] |

| 6-keto-PGF1α | Significant reduction | 12 hours | [16] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of DEC.

In Vivo Microfilarial Clearance Assay in iNOS Knockout Mice

-

Objective: To determine the role of host iNOS in the in vivo activity of DEC.

-

Animal Model: iNOS knockout (iNOS-/-) mice and their wild-type background strain.

-

Procedure:

-

Infect both iNOS-/- and wild-type mice with Brugia malayi microfilariae intravenously.

-

After allowing for the establishment of a stable microfilaremia (typically 24 hours), administer a single oral dose of DEC (e.g., 100 mg/kg) or a vehicle control.

-

Collect blood samples from the tail vein at various time points post-treatment (e.g., 5, 15, 30, 60 minutes, and then periodically for up to two weeks).

-

Quantify the number of microfilariae in the blood samples, typically by counting in a defined volume of blood under a microscope.

-

Compare the percentage reduction in microfilaremia between the iNOS-/- and wild-type mice.

-

-

Expected Outcome: Wild-type mice will show a rapid and significant reduction in microfilaremia, while iNOS-/- mice will show little to no response to DEC treatment.[6]

In Vitro Electrophysiological Recording from Brugia malayi Muscle Cells

-

Objective: To investigate the direct effects of DEC on the ion channels of filarial muscle cells.

-

Preparation: Isolate individual muscle cells from adult Brugia malayi.

-

Procedure:

-

Use the whole-cell patch-clamp technique to record ionic currents from the isolated muscle cells.

-

Establish a stable baseline recording of the cell's membrane potential and currents.

-

Perfuse the muscle cell with a solution containing a known concentration of DEC.

-

Record any changes in the membrane potential and inward/outward currents.

-

To isolate specific currents, ion channel blockers can be used (e.g., 4-AP to block SLO-1 K+ currents).

-

-

Expected Outcome: Application of DEC will induce an inward current, consistent with the opening of cation channels (TRP channels), leading to depolarization of the muscle cell membrane.[13]

Cytokine Profiling in Filariasis Patients Post-DEC Treatment

-

Objective: To measure the changes in systemic cytokine levels in patients following DEC treatment.

-

Study Population: Individuals with lymphatic filariasis (microfilaremic and amicrofilaremic) and uninfected endemic controls.

-

Procedure:

-

Collect peripheral blood samples from participants before the administration of DEC.

-

Administer a standard therapeutic dose of DEC.

-

Collect subsequent blood samples at various time points post-treatment (e.g., 6, 12, 24, 48, 72 hours).

-

Separate plasma from the blood samples and store appropriately.

-

Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify the concentrations of a panel of cytokines and inflammatory mediators (e.g., IL-1β, IL-6, IL-10, TNF-α, sTNF-R75, LBP).

-

Statistically analyze the changes in cytokine levels over time and compare between different patient groups.

-

-

Expected Outcome: A significant increase in pro-inflammatory cytokines, such as IL-6 and TNF-α, in microfilaremic patients, coinciding with the clearance of microfilariae and the onset of adverse reactions.[15][17]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the mechanism of action of DEC.

Figure 1: Overview of the dual mechanism of action of this compound.

Figure 2: DEC's inhibition of the Arachidonic Acid metabolism pathways.

Figure 3: The role of the host iNOS pathway in DEC's mechanism of action.

Figure 4: DEC-induced activation of parasite TRP channels leading to paralysis.

Conclusion

The mechanism of action of this compound in filariasis is a compelling example of a drug that leverages and modulates the host's own systems to combat a parasitic infection, while also possessing direct, albeit transient, effects on the parasite. The initial rapid clearance of microfilariae is likely due to a combination of direct paralysis via TRP channel activation and sensitization to the innate immune system. The sustained effect and impact on adult worms are more closely linked to the modulation of the host's adaptive immune response and the continued disruption of the parasite's immunomodulatory mechanisms. A thorough understanding of these multifaceted mechanisms is crucial for the development of new antifilarial drugs and for optimizing existing treatment strategies in the global effort to eliminate lymphatic filariasis.

References

- 1. Clinical Treatment of Lymphatic Filariasis | Filarial Worms | CDC [cdc.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound activates TRP channels including TRP-2 in filaria, Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wikem.org [wikem.org]

- 6. This compound activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunomonitoring followed by optimal dec therapy for successful management of clinical filariasis in an endemic area - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of 5-lipoxygenase and cysteinyl-leukotriene type 1 receptors in the hematological response to allergen challenge and its prevention by this compound in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (DEC): immunopharmacological interactions of an anti-filarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of nitric oxide in the regulation of adaptive immune responses | Inmunología [elsevier.es]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. A Randomized Trial of a New Triple Drug Treatment for Lymphatic Filariasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The TRPV Channel in C. elegans Serotonergic Neurons - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. This compound inhibits endothelial and microfilarial prostanoid metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inflammatory cytokines following this compound (DEC) treatment of different clinical groups in lymphatic filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of this compound (DEC) on prostaglandin levels in Wuchereria bancrofti infected microfilaraemics [pubmed.ncbi.nlm.nih.gov]

- 17. Changes in Cytokine, Filarial Antigen, and DNA Levels Associated With Adverse Events Following Treatment of Lymphatic Filariasis - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Odyssey of Diethylcarbamazine: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylcarbamazine (DEC), a piperazine derivative, has been a cornerstone in the global effort to eliminate lymphatic filariasis for decades. Its efficacy as a microfilaricidal agent is well-established, yet a comprehensive understanding of its in vivo journey—from absorption to elimination—and the intricacies of its metabolic fate remains crucial for optimizing therapeutic strategies and developing novel antifilarial drugs. This technical guide provides an in-depth exploration of the pharmacokinetics and metabolism of this compound in vivo, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways to serve as a critical resource for the scientific community.

Pharmacokinetics: The Journey of DEC Through the Body

The in vivo disposition of this compound is characterized by rapid absorption, wide distribution, partial metabolism, and predominantly renal excretion.[1][2]

Absorption

Following oral administration, DEC is readily and almost completely absorbed.[2] In healthy human volunteers, peak plasma concentrations (Cmax) are typically reached within 2 to 3 hours (Tmax) after ingestion, particularly when taken with food.[3]

Distribution

DEC is widely distributed throughout the body's tissues, with the notable exception of adipose tissue.[1] This extensive distribution allows it to reach the sites of microfilariae sequestration. The apparent volume of distribution (Vd/F) in humans has been reported to be in the range of 533 to 570 L.[4]

Metabolism

This compound undergoes partial metabolism in the body. The primary metabolic pathway is N-oxidation, leading to the formation of this compound N-oxide (DEC-NO).[1][5] This metabolite is not only present in significant amounts but also exhibits antifilarial activity, potentially contributing to the overall therapeutic effect of the parent drug.[3] In rats, a marked sex difference in N-oxidation has been observed, with males excreting a higher percentage of the dose as the N-oxide metabolite, suggesting the involvement of specific cytochrome P-450 isozymes.[6]

Other metabolites resulting from the biotransformation of the piperazine ring have also been identified, including N-ethyl-4-methyl-1-piperazine-carboxamide (MEC) and its N-oxide, 4-methyl-piperazine-carboxamide, and N,N-diethyl-1-piperazine-carboxamide.[3]

Excretion

The primary route of elimination for both unchanged DEC and its metabolites is through the kidneys via urine.[1][3] Renal clearance accounts for approximately 50% of the total plasma clearance.[3] A smaller portion, around 5%, is excreted in the feces.[1] The urinary excretion of DEC is pH-dependent; alkaline urine decreases renal clearance and prolongs the plasma half-life.[7]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound in humans and various animal models, providing a comparative overview for preclinical and clinical research.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Conditions | Reference(s) |

| Cmax | 500 ± 227 ng/mL | 150 mg single oral dose (0600 h) | [4] |

| 637 ± 401 ng/mL | 150 mg single oral dose (1800 h) | [4] | |

| 598 ± 84 ng/mL | Single tablet, fed state | ||

| 150 - 250 ng/mL | 0.5 mg/kg oral dose | [8] | |

| Tmax | 2.3 ± 0.7 h | 150 mg single oral dose (0600 h) | |

| 2.7 ± 1.0 h | 150 mg single oral dose (1800 h) | [4] | |

| 2.25 ± 1.17 h | Single tablet, fed state | ||

| 2 - 3 h | 0.5 mg/kg oral dose | [8] | |

| Half-life (t1/2) | 14.6 ± 6.7 h | 150 mg single oral dose (0600 h) | |

| 11.4 ± 4.9 h | 150 mg single oral dose (1800 h) | [4] | |

| ~8 h | General | [1][5] | |

| 6 - 12 h | General | [2] | |

| AUC (0-t) | 5,334 ± 1,853 ng·h/mL | 150 mg single oral dose (0600 h) | [4] |

| 6,901 ± 4,203 ng·h/mL | 150 mg single oral dose (1800 h) | [4] | |

| AUC (0-inf) | 5,840 ± 1,922 ng·h/mL | 150 mg single oral dose (0600 h) | [4] |

| 7,220 ± 4,205 ng·h/mL | 150 mg single oral dose (1800 h) | [4] | |

| 7950 ± 1660 ng·h/mL | Single tablet, fed state | [3] | |

| Oral Bioavailability | 80 - 85% | [3] |

Table 2: Comparative Pharmacokinetic Parameters of this compound in Animal Models

| Species | Dose & Route | Cmax | Tmax | t1/2 | AUC | Reference(s) |

| Rat | Not specified | Not specified | Not specified | Not specified | Not specified | [8][9] |

| Monkey | Intravenous | 10-20% excreted unchanged in urine in 3h | N/A | Not specified | Not specified | [3] |

| Dog | Not specified | Not specified | Not specified | Not specified | Not specified | [10][11] |

| Mouse | 660 mg/kg (LD50) | Not specified | Not specified | Not specified | Not specified | [5] |

Experimental Protocols

A thorough understanding of the methodologies employed in pharmacokinetic and metabolism studies is essential for the interpretation and replication of experimental findings.

In Vivo Pharmacokinetic Study in Rodents

A typical experimental workflow for an in vivo pharmacokinetic study of this compound in a rodent model is outlined below.

Analytical Methodology: LC-MS/MS for DEC Quantification

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the quantification of this compound in biological matrices.

Sample Preparation (Solid-Phase Extraction - SPE):

-

Plasma samples are thawed and vortexed.

-

An internal standard (e.g., a stable isotope-labeled DEC) is added.

-

The sample is diluted and loaded onto a pre-conditioned C18 SPE cartridge.

-

The cartridge is washed to remove interfering substances.

-

DEC and the internal standard are eluted with an appropriate organic solvent.

-

The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Parameters:

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent drug and its metabolites.

Metabolic Pathways of this compound

The biotransformation of this compound primarily involves the piperazine ring. The major metabolic pathway is N-oxidation, catalyzed by cytochrome P-450 enzymes. Other potential metabolic routes include N-dealkylation and ring cleavage.

Mechanism of Action: A Host-Mediated Response

The antifilarial effect of this compound is not due to a direct toxic effect on the microfilariae. Instead, DEC is believed to sensitize the microfilariae to the host's immune system, leading to their rapid clearance from the bloodstream. This process involves the modulation of key inflammatory pathways.

DEC interferes with the arachidonic acid metabolism in both the host endothelial cells and the microfilariae.[12] It inhibits both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to altered production of prostaglandins, thromboxanes, and leukotrienes.[5] Additionally, DEC's activity is dependent on the host's inducible nitric oxide synthase (iNOS) pathway. These alterations are thought to make the microfilariae more susceptible to immune attack, enhancing their adherence to endothelial cells and subsequent destruction by platelets and granulocytes.

Conclusion

This technical guide has provided a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound. The rapid oral absorption, extensive tissue distribution, and primary renal excretion profile, coupled with its partial metabolism to active N-oxide derivatives, define its systemic behavior. While significant strides have been made in understanding its host-mediated mechanism of action through the modulation of the arachidonic acid and nitric oxide pathways, a notable gap remains in the availability of comprehensive, comparative pharmacokinetic data in preclinical animal models. Further research in this area is warranted to refine dose selection and to facilitate the development of the next generation of antifilarial therapies. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to the ultimate goal of eliminating lymphatic filariasis.

References

- 1. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 2. extranet.who.int [extranet.who.int]

- 3. This compound Tablet Pharmacology - MPI, EU: SmPC - RxReasoner [rxreasoner.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Diethyldithiocarbamic acid-methyl ester distribution, elimination, and LD50 in the rat after intraperitoneal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of variations in urinary pH on the pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound disposition in patients with onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of hetrazan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Immunomodulatory Role of Diethylcarbamazine in Sensitizing Microfilariae to Phagocytosis: A Technical Guide

Abstract

Diethylcarbamazine (DEC) has been a cornerstone in the treatment of lymphatic filariasis for over half a century, yet its precise mechanism of action has been a subject of extensive research. It is widely accepted that DEC's efficacy is not primarily due to direct toxicity to microfilariae but rather through a complex interplay with the host's immune system, rendering the parasites susceptible to phagocytosis. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying DEC's role in sensitizing microfilariae to host immune clearance. We will delve into the critical involvement of arachidonic acid metabolism, the function of host immune cells, and the signaling pathways that are modulated by DEC. This document summarizes key quantitative data, provides detailed experimental protocols for studying these phenomena, and visualizes the intricate biological processes using signaling pathway diagrams.

Introduction

This compound (DEC), a synthetic piperazine derivative, exhibits a marked discrepancy between its potent in vivo activity and its limited in vitro effects on microfilariae[1]. This observation has led to the widely held view that DEC acts indirectly, by altering the host-parasite relationship and sensitizing the microfilariae to the host's innate immune defenses[2][3][4][5]. The rapid clearance of microfilariae from the peripheral blood within minutes of DEC administration underscores the involvement of a swift and efficient host-mediated process[1][6].

This guide will dissect the multifaceted mechanism of DEC, focusing on its immunomodulatory properties that culminate in the phagocytosis of microfilariae.

The Central Role of Arachidonic Acid Metabolism

A pivotal aspect of DEC's mechanism of action is its interference with the metabolism of arachidonic acid in both the host and the parasite[1][2][4][5][7]. This interference disrupts the delicate balance of pro-inflammatory and anti-inflammatory molecules, thereby altering the microenvironment to favor parasite clearance.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

DEC has been shown to inhibit key enzymes in the arachidonic acid cascade:

-

Cyclooxygenase (COX): DEC inhibits COX-1, reducing the production of prostaglandins (PGE2, PGI2) and thromboxane A2 in endothelial cells[1][5][7]. This alteration in prostanoid balance is thought to contribute to vasoconstriction and enhanced endothelial adhesion, leading to the trapping of microfilariae[4][5].

-

Lipoxygenase (LOX): DEC is also an inhibitor of the 5-lipoxygenase pathway, which is involved in the synthesis of leukotrienes[1][3].

The inhibition of these pathways in both the host endothelial cells and the microfilariae themselves appears to be a critical initiating event in sensitizing the parasites to immune attack[4][5][7].

Quantitative Impact on Prostaglandin Levels

Studies have quantified the reduction in prostaglandin levels following DEC treatment, highlighting the drug's significant impact on this pathway.

| Parameter | Condition | Observation | Reference |

| Prostacyclin (PGI2) Release | Bovine pulmonary arterial endothelium treated with 2.5 µM DEC | 78% decrease | [7] |

| Prostaglandin E2 (PGE2) Release | Bovine pulmonary arterial endothelium treated with 2.5 µM DEC | 57% decrease | [7] |

| Thromboxane B2 (TXB2) Release | Bovine pulmonary arterial endothelium treated with 2.5 µM DEC | 75% decrease | [7] |

| Plasma PGE2 Concentration | Microfilaremic individuals 12 hours post-DEC treatment | Significant reduction | [8] |

| Plasma 6-keto-PGF1α Concentration | Microfilaremic individuals 12 hours post-DEC treatment | Significant reduction | [8] |

Sensitization of Microfilariae to Immune Effector Mechanisms

By altering the biochemical landscape, DEC effectively "unmasks" the microfilariae, making them recognizable and vulnerable to the host's innate immune cells.

Enhanced Adherence of Immune Cells

A key consequence of DEC's action is the increased adherence of host immune cells, particularly granulocytes (eosinophils and neutrophils) and platelets, to the surface of microfilariae[1][4][5]. This adherence is a crucial step that immobilizes the parasites and marks them for destruction.

The Role of Inducible Nitric Oxide Synthase (iNOS)

Experimental evidence has demonstrated that inducible nitric oxide synthase (iNOS) is essential for the rapid clearance of microfilariae mediated by DEC[1]. In iNOS knockout mice, DEC's efficacy is abrogated, indicating that nitric oxide production is a critical downstream effector in the clearance process[1].

Phagocytosis by Macrophages and Polymorphonuclear Cells

The ultimate fate of the sensitized microfilariae is their removal from circulation, primarily in the liver and spleen, through phagocytosis by resident macrophages (Kupffer cells) and polymorphonuclear leukocytes[9]. Histological studies have shown the accumulation and subsequent destruction of microfilariae within these phagocytic cells following DEC treatment[9].

Direct Effects of this compound on Microfilariae

While the immunomodulatory mechanism is predominant, some studies suggest that DEC may also exert direct effects on the microfilariae, which could contribute to their sensitization.

Induction of Apoptosis

DEC has been shown to induce apoptosis, or programmed cell death, in microfilariae of Wuchereria bancrofti[10][11]. This is evidenced by DNA fragmentation and characteristic morphological changes such as chromatin condensation and the formation of apoptotic bodies[10][11][12].

Action on TRP Channels

Recent research has indicated that DEC can directly activate Transient Receptor Potential (TRP) channels in the muscle of Brugia malayi[13][14]. This leads to a rapid, temporary spastic paralysis of the parasite, which may hinder its ability to evade the host immune system[13][14].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in DEC's mechanism of action and a typical experimental workflow for studying its effects.

Caption: Signaling pathway of DEC-mediated sensitization of microfilariae.

Caption: Experimental workflow for studying DEC's effects on microfilariae.

Quantitative Data on Microfilarial Clearance

The in vivo efficacy of DEC is characterized by a rapid and significant reduction in circulating microfilariae.

| Study Organism | DEC Dosage | Time Point | Reduction in Microfilaremia | Reference |

| Brugia malayi in BALB/c mice | 100 mg/kg (oral) | 5 minutes | Profound reduction | [1][6] |

| Brugia malayi in BALB/c mice | 100 mg/kg (oral) | 24 hours | Partial recovery | [1][6] |

| Brugia malayi in BALB/c mice | 100 mg/kg (oral) with indomethacin pre-treatment | - | 56% reduction in DEC efficacy | [1][6] |

| Brugia malayi in BALB/c mice | 100 mg/kg (oral) with dexamethasone pre-treatment | - | Almost 90% reduction in DEC efficacy | [1][6] |

| Wuchereria bancrofti in humans | 6 mg/kg (single dose) | 1 year | 57% of microfilariae killed | [15][16] |

| Wuchereria bancrofti in humans | 6 mg/kg (single dose) | 1 year | 67% reduction in microfilariae production | [15][16] |

| Brugia timori in humans | 6 mg/kg (divided dose) | 7 days | Geometric mean mf count decreased from 234 mf/ml to 7 mf/ml | [17] |

| Wuchereria bancrofti in humans | 6 mg/kg (divided dose) | 7 days | Geometric mean mf count decreased from 214 mf/ml to 15 mf/ml | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of DEC.

In Vivo Murine Model of Filariasis

Objective: To assess the in vivo efficacy of DEC on microfilarial clearance and to investigate the role of host pathways.

Materials:

-

BALB/c mice

-

Brugia malayi microfilariae

-

This compound citrate (DEC)

-

Vehicle control (e.g., sterile water)

-

Indomethacin, dexamethasone (for pathway inhibition studies)

-

Microcapillary tubes, microscope, slides, Giemsa stain

-

Equipment for oral gavage and intravenous injection

Procedure:

-

Infection: Intravenously inject BALB/c mice with a known number of B. malayi microfilariae.

-

Acclimatization: Allow the infection to establish for 24 hours.

-

Baseline Measurement: Collect a small blood sample from the tail vein to determine the pre-treatment microfilarial density. Count the number of microfilariae in a defined volume of blood under a microscope.

-

Treatment:

-

DEC Group: Administer DEC orally at a dose of 100 mg/kg.

-

Control Group: Administer an equivalent volume of the vehicle.

-

Inhibitor Groups (Optional): Pre-treat mice with indomethacin or dexamethasone prior to DEC administration to assess the involvement of the COX pathway.

-

-

Post-Treatment Monitoring: Collect blood samples at various time points (e.g., 5, 15, 30, 60 minutes, 24 hours, and 2 weeks) after treatment.

-

Microfilarial Counting: Prepare blood smears, stain with Giemsa, and count the number of microfilariae per unit volume of blood.

-

Data Analysis: Calculate the percentage reduction in microfilaremia at each time point relative to the baseline count. Compare the clearance rates between the different treatment groups.

In Vitro Phagocytosis Assay

Objective: To quantify the phagocytosis of DEC-sensitized microfilariae by host immune cells.

Materials:

-

Brugia malayi microfilariae

-

Fluorescent dye (e.g., CFSE)

-

Murine peritoneal exudate cells (or other phagocytic cell line like J774 macrophages)

-

This compound citrate (DEC)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well culture plates

-

Fluorescence microscope or flow cytometer

-

Trypan blue solution

Procedure:

-

Labeling of Microfilariae:

-

Incubate live microfilariae with a fluorescent dye according to the manufacturer's protocol.

-

Wash the labeled microfilariae multiple times to remove excess dye.

-

-

Cell Seeding: Seed peritoneal exudate cells or macrophages into the wells of a 96-well plate and allow them to adhere.

-

DEC Sensitization of Microfilariae:

-

Incubate the fluorescently labeled microfilariae in culture medium with or without DEC (e.g., 5 µg/ml) for a specified period (e.g., 1-2 hours).

-

-

Co-culture: Add the DEC-treated or untreated microfilariae to the wells containing the adherent phagocytic cells.

-

Incubation: Co-culture the cells and microfilariae for a period that allows for phagocytosis (e.g., 4-6 hours).

-

Washing: Gently wash the wells to remove non-phagocytosed microfilariae.

-

Quenching (Optional): Add trypan blue to quench the fluorescence of extracellularly bound microfilariae.

-

Quantification:

-

Microscopy: Visualize the cells under a fluorescence microscope and count the number of phagocytic cells containing fluorescent microfilariae and the number of internalized microfilariae per cell.

-

Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the phagocytic cell population. An increase in fluorescence intensity corresponds to an increase in phagocytosis.

-

DNA Fragmentation (TUNEL) Assay for Apoptosis

Objective: To detect apoptosis in microfilariae following DEC treatment.

Materials:

-

Wuchereria bancrofti or Brugia malayi microfilariae

-

This compound citrate (DEC)

-

In situ cell death detection kit (TUNEL assay)

-

Microscope slides

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Fluorescence microscope

Procedure:

-

Treatment: Incubate microfilariae with different concentrations of DEC (e.g., 0, 5, 10, 50 µg/ml) for a defined period (e.g., 24 hours).

-

Fixation: Fix the treated and control microfilariae on microscope slides using 4% paraformaldehyde.

-

Permeabilization: Permeabilize the microfilariae to allow entry of the labeling solution.

-

TUNEL Labeling: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction according to the manufacturer's instructions. This involves incubating the samples with an enzyme (TdT) that adds labeled dUTPs to the 3'-OH ends of fragmented DNA.

-

Visualization: Mount the slides and visualize them under a fluorescence microscope. Apoptotic nuclei will exhibit bright fluorescence.

-

Analysis: Quantify the percentage of TUNEL-positive microfilariae in each treatment group.

Conclusion

The mechanism of action of this compound is a compelling example of a therapeutic agent that harnesses the host's own immune system to eliminate a pathogen. By modulating the arachidonic acid pathway and other cellular processes, DEC effectively dismantles the microfilariae's immune-evasive strategies, leading to their recognition, immobilization, and ultimate destruction by phagocytic cells. The induction of apoptosis and direct paralytic effects on the parasite may further contribute to this sensitization. A thorough understanding of these intricate immunopharmacological interactions is crucial for the development of new and improved anti-filarial therapies and for optimizing current treatment strategies in the global effort to eliminate lymphatic filariasis. This guide provides a foundational framework for researchers and drug development professionals to explore this fascinating area of parasitology and pharmacology.

References

- 1. This compound activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Citrate? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound (DEC): immunopharmacological interactions of an anti-filarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (DEC): immunopharmacological interactions of an anti-filarial drug | Parasitology | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits endothelial and microfilarial prostanoid metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documentsdelivered.com [documentsdelivered.com]

- 9. jsparasitol.org [jsparasitol.org]

- 10. Molecular evidence for apoptosis in microfilariae of Wuchereria bancrofti induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound activates TRP channels including TRP-2 in filaria, Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound activates TRP channels including TRP-2 in filaria, Brugia malayi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of ivermectin and this compound on microfilariae and overall microfilaria production in bancroftian filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Treatment of Brugia timori and Wuchereria bancrofti infections in Indonesia using DEC or a combination of DEC and albendazole: adverse reactions and short-term effects on microfilariae - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular targets of Diethylcarbamazine in parasitic nematodes

An In-depth Technical Guide to the Molecular Targets of Diethylcarbamazine in Parasitic Nematodes

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DEC), a piperazine derivative, has been a cornerstone in the global program to eliminate lymphatic filariasis for over 70 years.[1] Despite its long history of use, its precise mechanism of action has remained enigmatic, characterized by a marked discrepancy between its rapid in vivo efficacy and poor in vitro activity.[1][2] This has led to the long-standing hypothesis that DEC's effects are primarily host-mediated. However, recent discoveries have illuminated direct molecular targets within the parasite, revealing a multifaceted mechanism of action. This document provides a comprehensive technical overview of the established and putative molecular targets of DEC, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex molecular pathways involved.

Host-Mediated Mechanisms of Action: The Indirect Pathway

The prevailing theory for decades has been that DEC does not kill microfilariae directly but rather sensitizes them to the host's innate immune system.[3][4][5] This action is largely attributed to DEC's interference with the arachidonic acid (AA) metabolic pathway in both the host and the parasite.[1][2][6][7]

Interference with the Arachidonic Acid Pathway

DEC's primary indirect action involves the modulation of eicosanoid production. Eicosanoids, such as prostaglandins and leukotrienes, are signaling molecules that regulate inflammation and vascular function. DEC inhibits key enzymes in this pathway, including cyclooxygenase (COX) and 5-lipoxygenase.[1][3][8] This disruption is thought to alter the surface of the microfilariae, making them recognizable and susceptible to attack by host immune cells, such as platelets and granulocytes.[2][7] The process leads to the rapid sequestration of microfilariae from the bloodstream, primarily in the liver.[9]

Key host-dependent pathways essential for DEC's activity include:

-

Cyclooxygenase (COX) Pathway: Inhibition of COX-1 is a significant component of DEC's mechanism.[1][3] This reduces the production of prostaglandins, which are known to be produced by filarial parasites themselves to evade host immunity.[1]

-

Inducible Nitric Oxide Synthase (iNOS): The activity of DEC against Brugia malayi microfilariae has been shown to be entirely dependent on host iNOS.[1][10][11] In iNOS knockout mice, DEC shows no microfilaricidal activity.[1][11]

Quantitative Data: In Vivo Efficacy Studies

The following table summarizes the quantitative effects observed in a murine model, highlighting the dependence of DEC on host enzymatic pathways.

| Treatment Group | Intervention | Observed Effect on DEC Efficacy | Reference |

| DEC + Dexamethasone | Pre-treatment with dexamethasone, a phospholipase A2 inhibitor, which blocks the entire AA pathway. | Efficacy reduced by almost 90%. | [1][10] |

| DEC + Indomethacin | Pre-treatment with indomethacin, a COX-1 and COX-2 inhibitor. | Efficacy reduced by 56%. | [1][10] |

| DEC in iNOS-/- Mice | Administration of DEC to mice lacking the inducible nitric oxide synthase gene. | No microfilaricidal activity observed. | [1][11] |

Signaling Pathway: Host-Mediated Clearance

The following diagram illustrates the proposed host-mediated mechanism of action for DEC.

Caption: Proposed host-mediated mechanism of DEC action.

Experimental Protocol: Murine Model for In Vivo Efficacy

This protocol is adapted from the methodology described by McGarry et al. (2005).[1]

-

Animal Model: BALB/c mice are infected intravenously with 5 x 10^4 Brugia malayi microfilariae (mf).

-

Parasitemia Monitoring: 24 hours post-infection, baseline microfilaremia is established by collecting 20 µL of tail blood and counting mf numbers in a counting chamber.

-

Drug Administration:

-

Control Group: Receives vehicle only.

-

DEC Group: Receives DEC (50 mg/kg) administered subcutaneously.

-

Inhibitor Groups: Mice are pre-treated with dexamethasone (10 mg/kg) or indomethacin (10 mg/kg) intraperitoneally one hour before DEC administration.

-

-

Efficacy Assessment: Parasitemia is monitored at multiple time points post-treatment (e.g., 5, 15, 30, 60 minutes, and 24 hours).

-

Data Analysis: The percentage reduction in microfilaremia is calculated relative to the pre-treatment baseline for each group. Statistical analysis is performed to compare the efficacy of DEC in the presence and absence of inhibitors.

Direct Molecular Targets in Parasitic Nematodes

Contrary to the long-held belief that DEC has no direct effect, recent studies have identified specific molecular targets within the nematode, particularly ion channels in the muscle and intestine.[12][13][14][15]

Transient Receptor Potential (TRP) Channels

DEC has been shown to directly activate several TRP channels in nematodes, leading to calcium influx and muscle contraction.[12][16]

-

Brugia malayi: DEC activates the TRPC-like channel, TRP-2, in the muscle cells of adult female worms.[12][14][17] This activation causes an inward depolarizing current, an increase in intracellular Ca2+, and spastic paralysis.[12][17] The effect is inhibited by the TRPC antagonist SKF96365.[12][17]

-

Ascaris suum: DEC also stimulates Ca2+ signals in the intestine of A. suum, suggesting the intestine is another direct target tissue.[13][15] This action is also mediated by TRP channels and is blocked by the inhibitor 2-APB.[13]

SLO-1 Potassium Channels

DEC demonstrates a synergistic relationship with the anthelmintic emodepside, which targets the Ca2+-activated potassium (SLO-1) channel.[11][12] DEC potentiates the effects of emodepside by increasing the activation of SLO-1 K+ currents, leading to a more profound hyperpolarization and paralysis of nematode muscle.[11][18] This potentiation is dependent on the presence of TRP-2 channels, suggesting a crosstalk between these two channel types.[19][20]

Quantitative Data: Direct Effects on Nematode Ion Channels

| Parameter | Observation | Nematode/System | Reference |

| Emodepside Potency | Co-application of 1 µM DEC increases the potency of emodepside by 4-fold. | Brugia malayi adult females | [20] |

| Muscle Membrane Potential | 100 µM DEC significantly increased the hyperpolarization caused by 1 µM emodepside from -5.1 mV to -10.0 mV. | Ascaris suum muscle | [11] |

| SLO-1 K+ Current (V50) | 100 µM DEC shifted the V50 of activation in the hyperpolarizing direction. The combination with 1 µM emodepside produced a further significant shift. | Ascaris suum muscle | [18] |

Signaling Pathway: Direct Action on Nematode Muscle

The following diagram illustrates the direct action of DEC on nematode muscle cells and its synergy with emodepside.

Caption: Direct action of DEC on nematode ion channels.

Experimental Protocol: Calcium Imaging in Brugia malayi

This protocol is adapted from the methodology described by Verma et al. (2023).[12][14]

-

Parasite Preparation: Adult female B. malayi are dissected to expose the muscle cells.

-

Calcium Indicator Loading: The preparation is incubated with a Ca2+ indicator dye, such as Fluo-4 AM, to load the cells.

-

Imaging Setup: The preparation is placed on a perfusion chamber on the stage of a confocal microscope.

-

Compound Application: A baseline fluorescence is recorded. DEC is then applied via the perfusion system at a known concentration. For inhibition studies, a TRP channel antagonist (e.g., SKF96365) is applied prior to and during DEC application.

-

Data Acquisition: Changes in intracellular Ca2+ are recorded as changes in fluorescence intensity over time.

-

Analysis: The amplitude and frequency of Ca2+ signals are quantified before and after drug application using appropriate software (e.g., Prism GraphPad).

Other Putative Direct Targets

Screening of a B. malayi cDNA library has identified other potential protein targets for DEC.[21]

-

BmMAK-16 and BmSPARC: These two proteins were identified through a phage display screen using biotinylated DEC. Their exact functions in the context of DEC's action are still under investigation, but they are considered credible targets due to their roles in essential metabolic functions.[21]

-

Glutathione S-Transferase (GST): DEC has been shown to induce the activity of GST, a key detoxification enzyme, in Setaria cervi.[22] This suggests that GST may be involved in the parasite's response to the drug, and inhibitors of GST have been shown to reduce parasite viability, making it a potential target.[22][23]

Experimental Workflow: Phage Display for Target Identification

The diagram below outlines the workflow used to identify novel protein targets of DEC.

References

- 1. This compound activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (DEC): immunopharmacological interactions of an anti-filarial drug | Parasitology | Cambridge Core [cambridge.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound Citrate? [synapse.patsnap.com]

- 5. This compound (DEC): immunopharmacological interactions of an anti-filarial drug | Parasitology | Cambridge Core [cambridge.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound (DEC): immunopharmacological interactions of an anti-filarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. anti-inflammatory-effects-of-diethylcarbamazine-a-review - Ask this paper | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Increases Activation of Voltage-Activated Potassium (SLO-1) Currents in Ascaris suum and Potentiates Effects of Emodepside - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound elicits Ca2+ signals through TRP-2 channels that are potentiated by emodepside in Brugia malayi muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound, TRP channels and Ca2+ signaling in cells of the Ascaris intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. DSpace [dr.lib.iastate.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. This compound mediated potentiation of emodepside induced paralysis requires TRP-2 in adult Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Item - Molecular Identification of this compound Drug Target Proteins - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 22. Filarial glutathione S-transferase: its induction by xenobiotics and potential as drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Initial studies on Diethylcarbamazine for lymphatic filariasis

An In-depth Technical Guide on the Initial Studies of Diethylcarbamazine for Lymphatic Filariasis

Introduction

Discovered in 1947 by Yellapragada Subbarow, this compound (DEC) marked a pivotal moment in the fight against lymphatic filariasis, a debilitating parasitic disease caused by filarial worms such as Wuchereria bancrofti, Brugia malayi, and Brugia timori.[1][2] Prior to DEC, treatments for this neglected tropical disease were largely ineffective and laden with toxic side effects. The initial studies on DEC, conducted in the late 1940s and 1950s, rapidly established it as the first effective and relatively safe microfilaricidal agent, laying the groundwork for future control and elimination programs.[2][3] This technical guide provides a comprehensive overview of these foundational studies, focusing on the core scientific and clinical findings that shaped our understanding and use of this essential medicine.

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated but is understood to be multifactorial, primarily involving the host's immune system and interference with the parasite's biochemistry.[4][5] DEC's primary effect is not direct cytotoxicity to the microfilariae. Instead, it sensitizes the microfilariae to the host's innate immune response, leading to their rapid clearance from the bloodstream.[5][6]

Key proposed mechanisms include:

-

Inhibition of Arachidonic Acid Metabolism: DEC is an inhibitor of arachidonic acid metabolism within the microfilariae.[1][7] This disruption is thought to alter the parasite's surface, making it more susceptible to immune recognition and attack by host platelets and granulocytes (eosinophils and neutrophils).[8]

-

Immune System Sensitization: The drug appears to alter the microfilariae in a way that facilitates their recognition and destruction by the host's phagocytic cells.[5][6]

-

Dependence on Host Pathways: Studies have shown that DEC's activity is dependent on host enzymes, specifically inducible nitric-oxide synthase and the cyclooxygenase (COX) pathway, particularly COX-1.[6][7] This highlights the critical role of the host's inflammatory response in the drug's efficacy.

-

Muscular Paralysis: DEC has also been observed to cause muscular paralysis in adult worms, contributing to their eventual demise.[5]

Pharmacokinetics of DEC

Early investigations into DEC's behavior in the body were crucial for establishing appropriate dosing. The drug is readily absorbed after oral administration and distributed throughout the body, with the exception of fat tissue.[4][8] It is partially metabolized in the liver to DEC-N-oxide, with both the parent drug and its metabolite being excreted primarily in the urine.[4][6]

Table 1: Summary of Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Absorption | Readily absorbed orally | [4][6] |

| Bioavailability | ~80-85% | [8] |

| Protein Binding | Negligible | [4] |

| Metabolism | Partially metabolized to DEC-N-oxide | [4][6] |

| Elimination Half-life (t½) | ~8-11 hours | [4][9] |

| Time to Peak Plasma Concentration (tmax) | ~2.3-2.7 hours | [9] |

| Excretion | Primarily renal; ~60% excreted in urine within 24 hours |[3][4] |

Note: Pharmacokinetic values can vary based on factors like urinary pH and patient characteristics such as body weight.[8][10]

Initial Clinical Trials and Efficacy

The first clinical trials of DEC were conducted shortly after its discovery and demonstrated remarkable efficacy in clearing microfilariae from the peripheral blood.[2][3] These early studies were foundational, establishing proof-of-concept and paving the way for larger-scale control programs.

Table 2: Efficacy of DEC in Early Lymphatic Filariasis Studies

| Study Location / Population | Regimen | Key Efficacy Outcome | Reference |

|---|---|---|---|

| Puerto Rico (W. bancrofti) | Various dosages explored | Confirmed microfilaricidal and possible adulticidal effects | [2] |

| Japan (W. bancrofti) | Total dose of ~70 mg/kg over several days | Remarkable clearance of microfilaremia | [3] |

| Samoa (W. bancrofti) | Annual single dose (6 mg/kg) | Microfilaremia prevalence reduced from 5.6% to 2.5% after 3 campaigns | [3] |

| South India (W. bancrofti) | 6 mg/kg/day for 12 days | Complete clearance of microfilariae in 78.6% (11 of 14) of patients at day 12 | [11] |

| Yaeyama Islands, Japan | Mass selective treatment (Total 72 mg/kg) | Microfilaria positive rate reduced from 7.3% to 1.3% in 4 years |[3] |

Experimental Protocols in Early Trials

While protocols from the 1950s were less standardized than modern trials, they contained the core elements of clinical investigation. The primary objective was to determine the efficacy of DEC in reducing microfilarial loads and to assess its safety profile.

A generalized protocol from these initial studies would include the following steps:

-

Subject Selection:

-

Baseline Assessment:

-

Quantification of microfilarial density in peripheral blood (e.g., microfilariae per mL of blood).

-

Clinical examination to document signs and symptoms of filariasis.

-

-

Drug Administration:

-

Oral administration of DEC citrate tablets.

-

Initial dose-finding studies experimented with various total doses and treatment durations, leading to the establishment of regimens like 6 mg/kg/day.[3][4]

-

Administration was often divided into multiple daily doses and taken after meals to minimize gastric upset.[13][14]

-

-

Monitoring and Follow-up:

-

Efficacy: Repeated night blood smears at set intervals (e.g., daily during treatment, then at 1, 3, 6, and 12 months post-treatment) to monitor the decline in microfilarial counts.[11]

-

Safety: Close observation and recording of adverse reactions, particularly during the first 48 hours of treatment when they are most common.[3][15] This included monitoring for fever, headache, myalgia, and localized swelling.

-

Safety, Tolerability, and Adverse Events

A consistent finding in the initial DEC studies was the occurrence of adverse reactions, particularly within the first one to two days of treatment.[3] These reactions are not due to direct drug toxicity but are inflammatory responses to the rapid destruction of microfilariae.[15] The intensity of these side effects was found to be directly correlated with the patient's pre-treatment microfilarial density.[3]

Table 3: Common Adverse Events Reported in Initial DEC Studies

| Category | Specific Side Effects | Frequency / Notes | Reference |

|---|---|---|---|

| Systemic (Allergic/Inflammatory) | Fever, headache, myalgia (muscle pain), arthralgia (joint pain), dizziness, fatigue | Very common, especially in patients with high Mf loads. Typically occur within 48 hours of the first dose. | [1][3][15] |

| Gastrointestinal | Nausea, loss of appetite, vomiting | Common | [3] |

| Localized | Swelling and tenderness of lymph nodes | Corresponds to the location of adult worms | [3] |

| Ocular (in Onchocerca volvulus) | Vision loss | A severe reaction specific to onchocerciasis, leading to ivermectin being the preferred drug for this disease. | [4][16] |

| Severe (in Loa loa) | Encephalopathy | A rare but life-threatening reaction in patients with very high Loa loa microfilaremia. |[4][17] |

Conclusion

The initial studies on this compound were a landmark achievement in tropical medicine. They successfully identified a drug with potent microfilaricidal activity, characterized its pharmacokinetic profile, and established effective and safe dosage regimens for the treatment of lymphatic filariasis.[2][3] This foundational research directly enabled the development of mass drug administration (MDA) strategies that form the backbone of the World Health Organization's Global Programme to Eliminate Lymphatic Filariasis.[7][18] While newer combination therapies are now often recommended, the principles discovered and the data gathered during these early investigations of DEC remain cornerstones of modern antifilarial drug development and public health policy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Global Programme to Eliminate Lymphatic Filariasis: History and achievements with special reference to annual single-dose treatment with this compound in Samoa and Fiji - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Filariasis Control with this compound in Three Major Endemic Areas in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 5. What is this compound Citrate used for? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Tablet Pharmacology - MPI, EU: SmPC - RxReasoner [rxreasoner.com]

- 9. Pharmacokinetics of this compound after single oral dose at two different times of day in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Population Pharmacokinetics of this compound in Patients with Lymphatic Filariasis and Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A controlled trial of ivermectin and this compound in lymphatic filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 14. reference.medscape.com [reference.medscape.com]

- 15. Adverse events following single dose treatment of lymphatic filariasis: Observations from a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Effectiveness of annual single doses of this compound citrate among bancroftian filariasis infected individuals in an endemic area under mass drug administration in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

Diethylcarbamazine's Impact on the Host Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylcarbamazine (DEC), a piperazine derivative, has been a cornerstone in the treatment of filarial infections for decades. Beyond its direct anti-parasitic activity, DEC exerts profound immunomodulatory effects on the host. This technical guide provides an in-depth analysis of DEC's impact on the host immune response, detailing its mechanisms of action on both innate and adaptive immunity. We present a comprehensive summary of the quantitative effects of DEC on various immune parameters, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, parasitology, and drug development.

Introduction

This compound's therapeutic efficacy is not solely dependent on its direct action on filarial parasites but is intricately linked to its ability to modulate the host's immune system. DEC is known to sensitize microfilariae to the host's immune attack, leading to their rapid clearance from the bloodstream.[1][2] This process involves a complex interplay of cellular and molecular components of the immune system, which this guide will elucidate. Understanding these interactions is crucial for optimizing therapeutic strategies and exploring the broader immunomodulatory potential of DEC.

Impact on the Arachidonic Acid Pathway

A primary mechanism of DEC's action on the host immune response is its interference with the arachidonic acid (AA) metabolic pathway.[1][2] DEC inhibits key enzymes in this pathway, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[2]

Quantitative Effects on Prostanoid Metabolism

In vitro studies using bovine pulmonary arterial endothelial cells have demonstrated DEC's potent inhibitory effect on the release of various prostanoids.

| Prostanoid | Concentration of DEC | % Inhibition | Reference |

| Prostacyclin | 2.5 µM | 78% | [2] |

| Prostaglandin E2 | 2.5 µM | 57% | [2] |

| Thromboxane B2 | 2.5 µM | 75% | [2] |

Signaling Pathway

The following diagram illustrates the points of intervention of DEC in the arachidonic acid cascade.

Effects on Innate Immunity

DEC significantly influences the activity of various innate immune cells, including granulocytes and monocytes.

Granulocyte Adherence and Activation

DEC has been shown to augment the adherence of human neutrophils and eosinophils to surfaces, a crucial step in their effector functions.[3][4] This effect is dose-dependent, with eosinophils exhibiting greater sensitivity than neutrophils.[4]

Respiratory Burst

DEC can enhance the respiratory burst of polymorphonuclear leukocytes and monocytes in a dose-dependent manner.[5] Higher doses of DEC have been observed to significantly increase this oxygen-dependent cytotoxic activity.[6]

Quantitative Effects on Innate Immune Cells

| Immune Cell Parameter | Organism/Cell Type | DEC Treatment | Observed Effect | Reference |

| Granulocyte Adherence | Human Neutrophils and Eosinophils | In vitro incubation | Significant augmentation | [3][4] |

| Respiratory Burst | Murine Polymorphonuclear Leukocytes and Monocytes | High dose (500 mg/day for 7 days) | Significant enhancement | [5] |

| Eosinophil Count | Patients with Tropical Pulmonary Eosinophilia | 6 mg/kg/day for 21 days | Significant decrease in blood and nasal eosinophilia | [7] |

Experimental Workflow: Granulocyte Adherence Assay

The following diagram outlines a typical workflow for assessing granulocyte adherence.

Modulation of Adaptive Immunity

DEC also impacts the adaptive immune response, influencing cytokine production and T-cell activity.

Cytokine Production

DEC's effect on cytokine production is dose-dependent. Low doses have been shown to enhance the production of certain cytokines in response to antigenic challenge.[5][6] In patients with lymphatic filariasis, DEC treatment leads to an increase in pro-inflammatory cytokines, which is associated with the clearance of microfilariae and the characteristic adverse reactions.[8]

Th1/Th2 Balance

Studies suggest that DEC can modulate the balance between Th1 and Th2 responses. In some contexts, it appears to promote a Th1-dominant profile, characterized by increased IFN-γ production, which can enhance cellular immunity against the parasite.[9]

Quantitative Effects on Cytokine Levels

| Cytokine | Condition | DEC Treatment | Observed Effect | Reference |

| IL-6 | Microfilaremic patients | Single oral dose | Significant increase, peaking at 24h post-treatment | [8] |

| sTNF-R75 | Microfilaremic patients | Single oral dose | Increase, peaking at 32h post-treatment | [8] |

| IFN-γ | Murine model with tetanus toxoid | Low dose (50 mg/day for 7 days) | Enhanced production | [5][6] |

| IL-10 | Murine model with tetanus toxoid | Low dose (50 mg/day for 7 days) | Enhanced production | [5][6] |

| IL-2 | Murine model with tetanus toxoid | Low dose (50 mg/day for 7 days) | Enhanced production | [5][6] |

| IL-12 | Murine model with tetanus toxoid | Low dose (50 mg/day for 7 days) | Enhanced production | [5][6] |

| IL-1β | Carrageenan-induced lung injury in mice | Pre-treatment | Reduced expression | [10] |

| TNF-α | Carrageenan-induced lung injury in mice | Pre-treatment | Reduced expression | [10] |

Impact on NF-κB Signaling

Recent evidence indicates that DEC can inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[10] NF-κB is a critical regulator of pro-inflammatory gene expression. By inhibiting NF-κB, DEC can further contribute to its anti-inflammatory effects.

NF-κB Signaling Pathway

The following diagram depicts the canonical NF-κB signaling pathway and the inhibitory action of DEC.

Detailed Experimental Protocols

Quantification of Cytokine Production by ELISA

Objective: To measure the concentration of specific cytokines in cell culture supernatants or plasma following DEC treatment.

Materials:

-

96-well ELISA plates

-

Capture antibody (specific to the cytokine of interest)

-

Detection antibody (biotinylated, specific to the cytokine of interest)

-

Recombinant cytokine standard

-

Streptavidin-HRP

-

TMB substrate

-